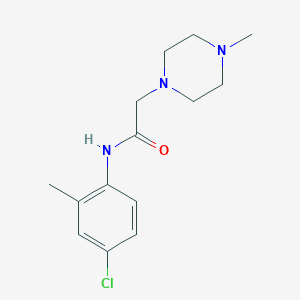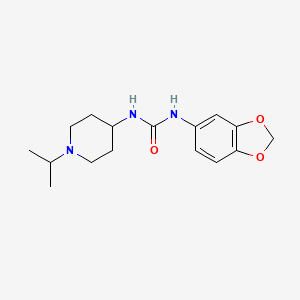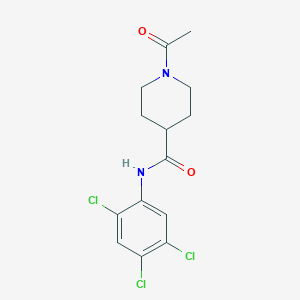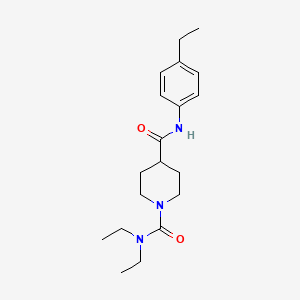
N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of a piperazine ring and a chlorinated aromatic ring. Compounds of this nature are often studied for their potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the Intermediate: The starting material, 4-chloro-2-methylaniline, undergoes acylation with chloroacetyl chloride to form N-(4-chloro-2-methylphenyl)chloroacetamide.
Substitution Reaction: The intermediate is then reacted with 4-methylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the aromatic ring or the acetamide group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent, particularly in the treatment of neurological disorders.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, compounds with piperazine rings can interact with neurotransmitter receptors or ion channels, modulating their activity. The chlorinated aromatic ring may enhance binding affinity or selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide
- N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
- N-(4-bromo-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
Uniqueness
N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide is unique due to the specific substitution pattern on the aromatic ring and the presence of the piperazine moiety. These structural features may confer distinct pharmacological properties, such as improved efficacy or reduced side effects compared to similar compounds.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-11-9-12(15)3-4-13(11)16-14(19)10-18-7-5-17(2)6-8-18/h3-4,9H,5-8,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZXVKQTENYPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5286273.png)

![8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5286294.png)

![(5E)-5-[(3-ethoxy-5-prop-2-enyl-4-prop-2-ynoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B5286304.png)
![rel-(4aS,8aR)-6-(4-methoxy-2-methylbenzoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5286309.png)
![4-bromo-N-[(E)-1-(furan-2-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5286316.png)
![1-methyl-1'-[(1-propyl-1H-imidazol-2-yl)methyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5286330.png)

![5-fluoro-2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5286343.png)

![N-[(3S,4R)-4-ethoxyoxolan-3-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B5286359.png)
![5-(2-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5286371.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromo-1-naphthamide](/img/structure/B5286380.png)
